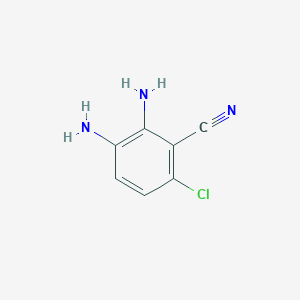

2,3-Diamino-6-chlorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-diamino-6-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSOJNZXBJCWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548457-80-3 | |

| Record name | 2,3-diamino-6-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2,3-Diamino-6-chlorobenzonitrile" physical and chemical properties

An In-depth Technical Guide to 2,3-Diamino-6-chlorobenzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details the compound's fundamental physicochemical properties, reactivity, and established handling protocols. By synthesizing data from established chemical suppliers and databases, this guide offers field-proven insights into the strategic application of this molecule in synthetic chemistry, with a particular focus on its role as a versatile building block in the creation of complex heterocyclic systems relevant to medicinal chemistry.

Introduction & Significance

This compound (CAS No. 548457-80-3) is a substituted aromatic compound featuring a unique arrangement of functional groups: two adjacent amino groups, a nitrile group, and a chlorine atom. This specific substitution pattern makes it a highly valuable and reactive intermediate in organic synthesis. The interplay between the electron-donating amino groups and the electron-withdrawing nitrile and chloro groups creates a nuanced electronic landscape on the benzene ring, enabling a variety of regioselective reactions.

For drug development professionals, the primary significance of this molecule lies in its utility as a precursor for synthesizing fused heterocyclic compounds, such as quinoxalines, benzimidazoles, and other nitrogen-containing scaffolds. These structural motifs are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The strategic placement of the amino groups allows for facile cyclization reactions, while the nitrile and chloro substituents provide additional handles for molecular elaboration and diversification.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 548457-80-3 | [1][2][3] |

| Molecular Formula | C₇H₆ClN₃ | [1][4][5] |

| Molecular Weight | 167.6 g/mol | [1][3] |

| Appearance | Gray to brown solid | [1] |

| Boiling Point | 407.3 ± 45.0 °C (Predicted) | [1] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 1.72 ± 0.10 (Predicted) | [1] |

| Solubility in Water | Low solubility, sparingly soluble.[4] | [4] |

| Solubility in Organic Solvents | Soluble in polar organic solvents such as DMSO and DMF.[4] | [4] |

Causality Insight: The poor water solubility is expected due to the non-polar benzene ring.[4] However, the presence of polar amino and nitrile groups, which can act as hydrogen bond donors and acceptors, facilitates its dissolution in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4]

Synthesis & Reactivity Analysis

While specific, peer-reviewed synthetic procedures for this compound are not widely published, its structure suggests logical retrosynthetic pathways originating from more common dichlorinated or nitro-substituted benzonitriles. A plausible approach involves the reduction of a corresponding dinitro or nitro-amino precursor.

Reactivity Profile

The reactivity is dominated by the interplay of its functional groups.

-

Amino Groups (-NH₂): The two vicinal amino groups are the primary centers of nucleophilicity. They are poised for condensation reactions with 1,2-dicarbonyl compounds to form quinoxaline rings, a cornerstone reaction in heterocyclic chemistry. The relative reactivity of the two amino groups is influenced by the electronic effects of the other substituents. The nitrile group (-CN) is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and reduces the basicity of the amino groups.[6] The amino group at position 3, being meta to the nitrile, is expected to be less electronically deactivated and therefore more nucleophilic than an amino group that is ortho or para.[6]

-

Nitrile Group (-CN): The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid or amide under harsh acidic or basic conditions. It can also be reduced to an aminomethyl group. Its primary influence is its strong electron-withdrawing effect, which acidifies the N-H protons of the amino groups and influences the regioselectivity of reactions.[6]

-

Chloro Group (-Cl): The chlorine atom is a site for nucleophilic aromatic substitution (SNAAr). However, the position at C6 is not strongly activated by the nitrile group (which is para to the C3 position). Therefore, forcing conditions (high temperature, strong nucleophile) would likely be required to displace the chloride.

Experimental Protocols & Safe Handling

Protocol: General Purification by Recrystallization

This protocol describes a standard method for purifying solid organic compounds like this compound, assuming a suitable solvent system is identified.

Objective: To remove impurities and obtain the compound in high purity.

Methodology:

-

Solvent Selection: In a test tube, test the solubility of a small amount of the crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used). This step is crucial to prevent premature crystallization.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The solution should become supersaturated, and crystals will begin to form. Cooling further in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Safety & Handling

Proper handling is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7] Ensure adequate ventilation, and use in a well-ventilated area.[4][7] Wash hands and any exposed skin thoroughly after handling.[7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[4] Keep under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]

-

First Aid:

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a versatile starting material for constructing more complex molecular architectures. Its structure is ideally suited for creating libraries of compounds for high-throughput screening.

The diamine functionality is a classical precursor for:

-

Quinoxalines: Reaction with α-dicarbonyls.

-

Benzimidazoles: Reaction with aldehydes or carboxylic acids (or their derivatives).

These heterocyclic cores are present in numerous therapeutic agents, including kinase inhibitors, antivirals, and anti-cancer drugs. The presence of the chloro and nitrile groups allows for post-cyclization modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions at the chlorine site, or transformation of the nitrile group, further expanding molecular diversity.

References

- 1. This compound CAS#: 548457-80-3 [m.chemicalbook.com]

- 2. This compound | 548457-80-3 [chemicalbook.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound | Chemical Properties, Safety, Applications & Supplier Guide – China Manufacturer [nj-finechem.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,3-Diamino-6-chlorobenzonitrile (CAS: 548457-80-3): A Core Building Block for Advanced Pharmaceutical Scaffolds

Abstract: 2,3-Diamino-6-chlorobenzonitrile is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern medicinal chemistry and drug development. Its unique arrangement of two adjacent amino groups, a nitrile moiety, and a chlorine atom on a benzene ring offers multiple reactive sites for constructing complex heterocyclic systems. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, safety profile, a plausible synthetic pathway with a step-by-step protocol, and its strategic application in the synthesis of pharmacologically relevant scaffolds.

Core Characteristics: Physicochemical and Safety Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective and safe application in a laboratory setting. The key data for this compound are summarized below.

Physicochemical Properties

The compound's properties make it suitable for a range of organic reactions, typically involving polar aprotic solvents. Its predicted high boiling point indicates low volatility under standard conditions.

| Property | Value | Source(s) |

| CAS Number | 548457-80-3 | [1][2][3] |

| Molecular Formula | C₇H₆ClN₃ | [1][4] |

| Molecular Weight | 167.60 g/mol | [1][4] |

| IUPAC Name | This compound | |

| Appearance | Expected to be a solid (powder or crystals) | [3] |

| Boiling Point | 407.3 ± 45.0 °C (Predicted) | [1] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere (e.g., 2-8°C) for long-term stability. | [3][5] |

Safety and Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment using appropriate personal protective equipment (PPE).

| Category | Information | Source(s) |

| Signal Word | Warning | |

| GHS Pictograms | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | |

| Key Precautionary Measures | P261: Avoid breathing dust.P280: Wear protective gloves, eye protection, and face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [5] |

Synthesis and Purification: A Plausible Workflow

While specific proprietary synthesis routes may vary, a logical and chemically sound pathway can be proposed based on established organic chemistry principles for related benzonitriles. The following multi-step synthesis starts from the commercially available 2,6-dichlorobenzonitrile, demonstrating a practical approach to accessing the target molecule.

Proposed Synthetic Pathway

The causality behind this proposed route lies in the strategic manipulation of directing groups and reaction types:

-

Electrophilic Nitration: A nitro group is introduced. Its strong electron-withdrawing nature is crucial for activating the ring for the subsequent nucleophilic substitution.

-

Nucleophilic Aromatic Substitution (SₙAr): The newly installed nitro group, along with the existing cyano group, activates the ortho/para positions, making the chlorine at C2 susceptible to displacement by an amine.

-

Chemoselective Reduction: The nitro group is selectively reduced to an amine, yielding the final 1,2-diamine product without affecting the nitrile or chloro groups.

Caption: A proposed three-step synthesis workflow.

Experimental Protocol (Hypothetical)

This protocol is illustrative and requires optimization and validation in a laboratory setting.

Step 1: Nitration of 2,6-Dichlorobenzonitrile

-

Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to 0°C using an ice bath.

-

Reagents: Cautiously add fuming sulfuric acid (H₂SO₄, 3 equivalents) to the flask.

-

Addition: Slowly add 2,6-dichlorobenzonitrile (1 equivalent) portion-wise, ensuring the temperature remains below 10°C.

-

Nitration: Add a mixture of fuming nitric acid (HNO₃, 1.1 equivalents) and sulfuric acid dropwise from the dropping funnel, maintaining the temperature at 0-5°C. The choice of fuming acids is to drive the reaction to completion for this deactivated ring system.

-

Reaction: Stir at 0-5°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried to yield crude 2,6-dichloro-3-nitrobenzonitrile.

Step 2: Amination via SₙAr

-

Setup: In a sealed pressure vessel equipped with a stirrer, dissolve the crude product from Step 1 in a polar aprotic solvent like DMSO.

-

Reaction: Cool the solution and bubble anhydrous ammonia (NH₃) gas through it, or add a solution of ammonia in DMSO. Seal the vessel.

-

Heating: Heat the mixture to 80-100°C. The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the vessel, and pour the contents into water. The product, 2-amino-6-chloro-3-nitrobenzonitrile, will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Reduction of the Nitro Group

-

Setup: Suspend the nitro-amino compound from Step 2 in ethanol or concentrated HCl in a round-bottom flask.

-

Reagent Addition: Add tin(II) chloride (SnCl₂, 4-5 equivalents) portion-wise. The reaction is exothermic and may require cooling to control. SnCl₂ is a classic and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles.

-

Reaction: Heat the mixture to reflux (around 70-80°C) for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Workup: Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to pH 8-9. This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to achieve high purity.

Spectroscopic Characterization Profile (Predicted)

Structural confirmation is paramount. Based on the compound's structure, the following spectral data can be predicted.

-

¹H NMR (in DMSO-d₆):

-

Two aromatic protons would appear as doublets in the ~6.5-7.5 ppm region, coupled to each other.

-

The two amino (-NH₂) groups would likely appear as two distinct broad singlets, as their chemical environments are different. The C3-NH₂ protons might be in the ~5.0-5.5 ppm range, while the C2-NH₂ protons could be shifted further, integrating to 2H each.

-

-

¹³C NMR (in DMSO-d₆):

-

Seven distinct carbon signals are expected.

-

The nitrile carbon (C≡N) would appear downfield, around 115-120 ppm.

-

Six aromatic carbon signals would be present, with those bonded to the electronegative N, and Cl atoms appearing at characteristic chemical shifts.

-

-

FT-IR (KBr Pellet):

-

Two distinct N-H stretching bands for the primary amines in the 3200-3500 cm⁻¹ region.

-

A sharp, medium-intensity C≡N stretch around 2220-2240 cm⁻¹.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

A C-Cl stretching band in the 1000-1100 cm⁻¹ region.

-

-

Mass Spectrometry (EI or ESI):

-

The molecular ion peak (M⁺) would be observed at m/z ≈ 167.

-

A characteristic isotopic peak (M+2) at m/z ≈ 169 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Utility in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for building molecules of therapeutic interest. The vicinal (1,2-position) diamine functionality is a classic precursor for the synthesis of various fused heterocyclic systems.

Role as a Heterocyclic Precursor

The adjacent amino groups can readily undergo condensation reactions with 1,2-dicarbonyl compounds, phosgene analogues, or carboxylic acid derivatives to form stable five- or six-membered rings. This strategy is a cornerstone of combinatorial chemistry and library synthesis for drug screening. For example, reaction with an α-diketone will yield a substituted quinoxaline, a scaffold found in numerous kinase inhibitors and other targeted therapies.

Conceptual Application Workflow

The diagram below illustrates the strategic value of this intermediate. It serves as the starting point for creating a library of complex heterocyclic compounds, which can then be screened for biological activity against therapeutic targets like protein kinases.

Caption: From intermediate to drug lead.

Conclusion

This compound (CAS 548457-80-3) is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its dense functionalization provides a robust platform for generating molecular diversity, enabling the rapid assembly of complex heterocyclic structures central to many modern therapeutics. By understanding its properties, synthesis, and reactive potential, researchers can leverage this powerful intermediate to accelerate the discovery and development of next-generation medicines.

References

Sources

A Comprehensive Technical Guide to 2,3-Diamino-6-chlorobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular scaffolds is paramount to the successful design of novel therapeutic agents. Among the myriad of heterocyclic and aromatic building blocks, benzonitrile derivatives have emerged as a privileged class of compounds, owing to their unique electronic properties and versatile reactivity. This guide provides an in-depth technical overview of a specific, highly functionalized benzonitrile derivative: 2,3-Diamino-6-chlorobenzonitrile.

This compound, with its vicinal diamino groups, an electron-withdrawing nitrile moiety, and a strategically placed chlorine atom, presents a unique combination of functionalities that make it an attractive starting material for the synthesis of complex molecular architectures. Its potential as a precursor for kinase inhibitors, antivirals, and other targeted therapies warrants a detailed examination of its physicochemical properties, synthesis, and handling protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its effective use in the laboratory.

Core Molecular Attributes

The foundational step in the utilization of any chemical compound is a thorough understanding of its fundamental molecular and physical properties. These attributes not only confirm the identity and purity of the substance but also dictate its behavior in various chemical transformations and biological assays.

Molecular Formula and Weight

The chemical identity of this compound is defined by its elemental composition and the precise arrangement of its atoms.

-

Exact Mass: 167.025 g/mol [1]

The presence of nitrogen and chlorine atoms in the structure contributes to its specific polarity and reactivity, which are key to its utility as a synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for predicting its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Source |

| Appearance | Solid (usually white or off-white powder) | [5] |

| Boiling Point (Predicted) | 407.3 ± 45.0 °C | [3] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [3] |

| Solubility in Water | Low solubility | [5] |

| Solubility in Organic Solvents | Soluble in DMSO, DMF | [5] |

The low aqueous solubility is a common characteristic of aromatic compounds and necessitates the use of polar organic solvents for reactions and biological assays.[5] The predicted high boiling point is indicative of a stable solid under standard laboratory conditions.[3]

Synthesis and Purification

The synthesis of functionalized aromatic compounds like this compound often involves multi-step processes that require careful control of reaction conditions to achieve high purity and yield. While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found, a general synthetic strategy can be inferred from related transformations in the chemical literature. A plausible synthetic workflow is outlined below.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, starting from a more readily available precursor. This workflow is based on common organic chemistry transformations.

References

- 1. echemi.com [echemi.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound CAS#: 548457-80-3 [m.chemicalbook.com]

- 4. This compound | C7H6ClN3 | CID 69753766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Chemical Properties, Safety, Applications & Supplier Guide – China Manufacturer [nj-finechem.com]

An In-Depth Technical Guide to the Solubility of 2,3-Diamino-6-chlorobenzonitrile in Organic Solvents

Introduction: Navigating the Solubility Landscape of a Niche Pharmaceutical Intermediate

This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to confidently assess and utilize the solubility characteristics of 2,3-Diamino-6-chlorobenzonitrile in their research endeavors. We will delve into the theoretical underpinnings of solubility, explore a rational approach to solvent selection, and provide step-by-step procedures for accurate solubility determination.

Part 1: Theoretical Framework and Predictive Analysis

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses a multifaceted structure that includes:

-

Aromatic Benzene Ring: This nonpolar core contributes to its solubility in aromatic and other nonpolar solvents.

-

Nitrile Group (-C≡N): This is a strongly polar functional group, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[1][2] The presence of the nitrile group can enhance solubility in polar solvents.[2][3]

-

Amino Groups (-NH2): The two amino groups are capable of both donating and accepting hydrogen bonds, significantly increasing the potential for interaction with protic and other polar solvents.

-

Chlorine Atom (-Cl): The electronegative chlorine atom contributes to the molecule's overall polarity.

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics, suggesting that its solubility will be highly dependent on the specific nature of the solvent.

The Principle of "Like Dissolves Like": A Predictive Tool

The adage "like dissolves like" remains a cornerstone of solubility prediction.[4][5] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. We can categorize solvents and predict their interaction with this compound as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino groups of the solute, and their polar nature will interact favorably with the nitrile and chloro groups. A moderate to high solubility is anticipated.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): These solvents are highly polar and can accept hydrogen bonds, making them excellent candidates for dissolving polar molecules.[6][7][8] Given the multiple polar functional groups on this compound, high solubility is predicted in solvents like DMSO and DMF.[6][9]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring of the solute will have some affinity for these solvents. However, the highly polar amino and nitrile groups will likely limit solubility significantly. Low solubility is expected.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents may offer a balance, interacting with both the nonpolar and polar regions of the molecule. Moderate solubility could be achievable.

Predictive Solubility Summary

Based on the structural analysis and the "like dissolves like" principle, a qualitative prediction of solubility for this compound in common organic solvents is presented in the table below. It is crucial to recognize that this is a predictive framework, and empirical verification is essential.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Hydrogen bonding with amino groups; polar interactions. |

| Ethanol | Polar Protic | High | Similar to methanol, with slightly lower polarity. |

| Acetone | Polar Aprotic | Moderate to High | Strong dipole-dipole interactions with the nitrile group. |

| Dichloromethane | Intermediate Polarity | Moderate | Balances interactions with polar and nonpolar regions. |

| Ethyl Acetate | Intermediate Polarity | Moderate | Balances interactions with polar and nonpolar regions. |

| Toluene | Nonpolar (Aromatic) | Low to Moderate | Aromatic ring interaction, but hindered by polar groups. |

| Hexane | Nonpolar (Aliphatic) | Low | Limited interaction with the nonpolar core. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | Strong polar interactions and hydrogen bond acceptance. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Excellent solvent for a wide array of organic materials.[8][9] |

Part 2: Experimental Determination of Solubility

The following section provides detailed protocols for the quantitative determination of the solubility of this compound. It is imperative to adhere to all safety guidelines and wear appropriate personal protective equipment (PPE) when handling this and any other chemical.[10][11][12][13]

Materials and Equipment

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: A Visual Guide

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol for Isothermal Solubility Determination

This protocol describes the shake-flask method, a widely accepted technique for determining equilibrium solubility.[16][17]

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of the excess solid.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Evaporate the solvent from the weighed, filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the remaining solid. The solubility can be calculated as the mass of the dissolved solid per mass or volume of the solvent.

-

-

Chromatographic Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Accurately dilute a known volume of the filtered supernatant with the appropriate solvent.

-

Inject the diluted sample into the HPLC system and determine the concentration of the solute from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

| Dimethylformamide (DMF) | 25 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] |

Part 3: Advanced Considerations and Applications

Impact of Temperature on Solubility

The solubility of solids in liquids is generally temperature-dependent. For most organic compounds, solubility increases with increasing temperature. It is often beneficial to determine the solubility of this compound at various temperatures relevant to its intended application (e.g., reaction conditions, crystallization).

pH-Dependent Solubility

The presence of two amino groups suggests that the solubility of this compound in aqueous systems will be highly pH-dependent. In acidic solutions, the amino groups will be protonated, forming cationic species that are likely to be more water-soluble. Conversely, in basic solutions, the compound will remain in its neutral form. While this guide focuses on organic solvents, this property is critical for any downstream processing involving aqueous media.

Conclusion: A Practical Path Forward

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a predictive analysis based on molecular structure with robust experimental protocols, researchers can confidently navigate the solubility landscape of this important pharmaceutical intermediate. The methodologies outlined herein are designed to be both scientifically rigorous and practically applicable, empowering scientists to generate the critical data needed to advance their research and development efforts.

References

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Physical Properties of Nitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl sulfoxide. PubChem Compound Summary for CID 679. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central, 10(5), 357–363. [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. scribd.com [scribd.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. This compound CAS#: 548457-80-3 [m.chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.ws [chem.ws]

Spectroscopic Blueprint of 2,3-Diamino-6-chlorobenzonitrile: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic signature of 2,3-Diamino-6-chlorobenzonitrile (C₇H₆ClN₃, Molecular Weight: 167.60 g/mol ), a key intermediate in pharmaceutical synthesis. In the absence of extensive publicly available experimental spectra for this specific molecule, this document leverages advanced predictive modeling and comparative analysis with structurally similar compounds to construct a reliable spectroscopic profile. This approach, rooted in established principles of chemical spectroscopy, offers a robust framework for the identification and characterization of this compound in a research and development setting.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in this compound—two primary amino groups, a nitrile group, and a chlorine atom on a benzene ring—gives rise to a distinct and interpretable spectroscopic fingerprint. Understanding this signature is paramount for confirming synthesis, assessing purity, and elucidating reaction mechanisms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound offer clear, assignable signals.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the two amino groups. The chemical shifts are influenced by the electron-donating nature of the amino groups and the electron-withdrawing effects of the nitrile and chlorine substituents.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | Doublet | 1H | Aromatic H |

| ~ 6.8 - 7.0 | Doublet | 1H | Aromatic H |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

| ~ 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |

Predicted in DMSO-d₆.

The two aromatic protons are expected to appear as doublets due to coupling with each other. The amino protons will likely appear as broad singlets, a characteristic feature due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The predicted chemical shifts are indicative of the electronic environment of each carbon.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 150 - 155 | C-NH₂ |

| ~ 140 - 145 | C-NH₂ |

| ~ 130 - 135 | Aromatic CH |

| ~ 120 - 125 | C-Cl |

| ~ 115 - 120 | Aromatic CH |

| ~ 110 - 115 | C-CN |

| ~ 95 - 100 | C-CN |

Predicted in DMSO-d₆.

The carbons attached to the nitrogen atoms are expected to be the most deshielded, appearing at the downfield end of the spectrum. The carbon bearing the nitrile group and the carbon attached to the chlorine will also have characteristic chemical shifts.

Experimental Workflow for NMR Spectroscopy

A standard protocol for acquiring NMR spectra involves dissolving approximately 5-10 mg of the sample in a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard.[2] For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[1] For ¹³C NMR, a proton-decoupled pulse sequence is generally used to simplify the spectrum to single lines for each carbon, requiring a greater number of scans.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C≡N, and C-Cl bonds, as well as for the aromatic ring.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |

| ~ 2230 - 2210 | Strong | C≡N stretch (nitrile) |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1500 - 1400 | Medium | N-H bend (primary amine) |

| ~ 800 - 750 | Strong | C-Cl stretch |

The presence of two primary amino groups should give rise to a characteristic doublet in the N-H stretching region. The nitrile group will produce a strong, sharp absorption band. The C-Cl stretch is expected in the fingerprint region. The overall pattern of absorptions in the fingerprint region will be unique to the substitution pattern of the aromatic ring. A study on 2-amino-4-chlorobenzonitrile showed the C≡N stretch at 2211 cm⁻¹ and the N-H stretching bands at 3452 and 3363 cm⁻¹.[3]

Experimental Workflow for IR Spectroscopy

For solid samples, a common method for obtaining an IR spectrum is using a Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[1] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

| m/z | Predicted Identity |

| 167/169 | [M]⁺ (Molecular Ion) |

| 132 | [M - Cl]⁺ |

| 105 | [M - Cl - HCN]⁺ |

The fragmentation of the molecular ion is likely to involve the loss of a chlorine atom and the subsequent loss of hydrogen cyanide (HCN) from the nitrile group. PubChemLite predicts a monoisotopic mass of 167.02502 Da for the parent molecule.[4]

Experimental Workflow for Mass Spectrometry

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a suitable technique. The sample is injected into the gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting ions are separated by their mass-to-charge ratio and detected.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a comprehensive, albeit largely predictive, spectroscopic profile of this compound. By integrating predicted data with established spectroscopic principles and comparative analysis of related structures, a reliable framework for the identification and characterization of this important chemical intermediate is established. The provided methodologies for data acquisition serve as a practical guide for researchers in the field. As experimental data for this compound becomes more widely available, it will be valuable to compare it against the predictions outlined herein to further refine our understanding of its spectroscopic properties.

References

-

PubChem. (n.d.). 2,3-Diaminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Pyridinediamine. NIST Chemistry WebBook. Retrieved from [Link]

- Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20207.

- Rodriguez-Ramos, J. C., et al. (2019). 1H and 13C NMR Chemical Shift Prediction Models. Edwin.

-

NIST. (n.d.). 2,3-Pyridinediamine. NIST Chemistry WebBook. Retrieved from [Link]

- Singh, S., & Singh, R. (2014). Infrared spectrum of 2-chloro-6-methylbenzonitrile.

- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H6ClN3). Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

- Chemmunicate !. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube.

- Schymanski, E. L., et al. (2021). Quantum Chemistry-Based Prediction of Electron Ionization Mass Spectra for Environmental Chemicals. PubMed Central.

- Schymanski, E. L., et al. (2021). Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. ChemRxiv.

- McGill, C., et al. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles.

Sources

"2,3-Diamino-6-chlorobenzonitrile" storage and handling guidelines

An In-Depth Technical Guide to the Storage and Handling of 2,3-Diamino-6-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic nitrile that serves as a valuable building block in medicinal chemistry and drug development. Its unique trifunctional structure, featuring amino, chloro, and nitrile moieties, makes it a versatile precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. However, as with any reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount to ensure safe handling and storage, thereby protecting laboratory personnel and maintaining experimental integrity. This guide provides a comprehensive overview of the essential protocols and underlying principles for the safe management of this compound in a research and development setting.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical characteristics. This data informs storage decisions, compatibility assessments, and appropriate emergency responses.

| Property | Value | Source |

| CAS Number | 548457-80-3 | [1][2] |

| Molecular Formula | C₇H₆ClN₃ | [1][2] |

| Molecular Weight | 167.6 g/mol | [1][2] |

| Appearance | Gray to brown solid | [1] |

| Purity | Typically ≥95% | [2] |

| Predicted Boiling Point | 407.3 ± 45.0 °C | [1] |

| Predicted Density | 1.41 ± 0.1 g/cm³ | [1] |

| Solubility | Low solubility in water; Soluble in polar organic solvents like DMSO and DMF.[3] | |

| Stability | Stable under recommended storage conditions.[3] |

Hazard Identification and Analysis

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact. A thorough risk assessment must be conducted before any handling activities.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Signal Word: Warning[4]

Incompatibilities: To prevent hazardous reactions, this compound must be stored separately from:

Contact with strong acids should be particularly avoided as it may liberate toxic gases.

Core Directive: Storage and Handling Protocols

The following protocols are designed to mitigate the risks identified above. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Receiving and Initial Inspection

Upon receipt of this compound, a systematic inspection is crucial to ensure containment has not been compromised during transit.

References

Reactivity of the amino groups in "2,3-Diamino-6-chlorobenzonitrile"

An In-Depth Technical Guide to the Reactivity of Amino Groups in 2,3-Diamino-6-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility is largely dictated by the reactivity of its vicinal amino groups, which can undergo a range of chemical transformations. This in-depth technical guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of these amino groups. We will explore both concerted reactions involving both amino groups to form heterocyclic systems and delve into a predictive analysis for achieving selective mono-functionalization. This guide aims to equip researchers with the foundational knowledge and practical protocols to effectively utilize this valuable chemical intermediate.

Introduction: The Chemical Potential of this compound

Substituted benzonitriles are a critical class of intermediates in the pharmaceutical industry, with the nitrile group serving as a key pharmacophore or a precursor to other functional groups.[1] The presence of two adjacent amino groups in this compound introduces a rich and complex reactivity profile, making it a highly attractive scaffold for the synthesis of a variety of heterocyclic compounds, which are ubiquitous in drug discovery.[2] Understanding the nuances of the reactivity of the individual amino groups is paramount for designing efficient and selective synthetic routes to novel chemical entities. This guide will provide a detailed exploration of these reactivities, grounded in fundamental principles of organic chemistry and supported by analogous examples from the literature.

Structural and Electronic Landscape

The reactivity of the amino groups in this compound is fundamentally governed by the electronic influence of the chloro and cyano substituents on the benzene ring.

-

Inductive and Resonance Effects: Both the chlorine atom and the nitrile group are electron-withdrawing. The chlorine atom exerts a strong inductive effect (-I) and a weaker, deactivating resonance effect (+R). The nitrile group exhibits both a strong inductive (-I) and a strong resonance (-R) effect.

-

Differential Nucleophilicity: These electronic effects have a differential impact on the two amino groups:

-

C2-Amino Group: This amino group is positioned ortho to the strongly electron-withdrawing nitrile group and meta to the chloro group. The proximity to the nitrile group significantly reduces its electron density and, therefore, its nucleophilicity.

-

C3-Amino Group: This amino group is meta to both the nitrile and the chloro groups. While still influenced by their electron-withdrawing nature, the effect is less pronounced compared to the C2-amino group. Consequently, the C3-amino group is predicted to be the more nucleophilic of the two.

-

-

Intramolecular Hydrogen Bonding: The spatial arrangement of the C2-amino group and the nitrile group allows for the potential formation of an intramolecular hydrogen bond. This interaction can further decrease the availability of the lone pair on the C2-amino nitrogen, reducing its nucleophilicity and basicity.[3][4]

-

Steric Considerations: The C2-amino group is flanked by the chloro group and the C3-amino group, making it more sterically hindered than the C3-amino group.[1] This steric hindrance will further disfavor reactions at the C2 position, especially with bulky reagents.

Table 1: Predicted Reactivity of Amino Groups

| Amino Group Position | Electronic Effects | Steric Hindrance | Predicted Nucleophilicity |

| C2-NH2 | Strongly deactivated by -CN (ortho) and -Cl (meta) | High | Low |

| C3-NH2 | Moderately deactivated by -CN (meta) and -Cl (meta) | Low | High |

Concerted Reactivity: Synthesis of Fused Heterocyclic Systems

A prominent reaction pathway for ortho-diamino aromatics is their condensation with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic systems. In the case of this compound, this leads to the formation of substituted quinoxalines, which are important scaffolds in medicinal chemistry.

Caption: Synthesis of quinoxalines from this compound.

Experimental Protocol 1: Synthesis of a Quinoxaline Derivative

This protocol is adapted from established methods for the synthesis of quinoxalines from o-phenylenediamines.[5][6]

Objective: To synthesize a substituted quinoxaline from this compound and benzil.

Materials:

-

This compound

-

Benzil

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and benzil (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

A Predictive Approach to Selective Mono-Functionalization

While the concerted reactivity of both amino groups is well-established for analogous compounds, achieving selective functionalization of one amino group in the presence of the other presents a significant synthetic challenge. Based on our analysis of the electronic and steric properties, we can propose strategies to favor mono-functionalization at the more reactive C3-amino group.

The key to achieving selectivity lies in exploiting the differential nucleophilicity and steric accessibility of the two amino groups.

Caption: Key considerations for selective mono-functionalization.

Proposed Protocol 2: Selective Mono-Acylation

This proposed protocol is designed to favor the acylation of the more nucleophilic and less sterically hindered C3-amino group.

Objective: To selectively synthesize 3-acetamido-2-amino-6-chlorobenzonitrile.

Materials:

-

This compound

-

Acetic Anhydride (or Acetyl Chloride)

-

Pyridine (or a non-nucleophilic base like triethylamine)

-

Dichloromethane (anhydrous)

Methodology:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to a low temperature, for instance, -78 °C, using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of acetic anhydride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled solution over a period of 30-60 minutes. The slow addition and low temperature are crucial to control the reactivity and prevent over-reaction.

-

Base: Include a non-nucleophilic base like pyridine (1.1 eq) in the reaction mixture to neutralize the acetic acid byproduct.

-

Monitoring: Monitor the reaction closely by TLC. The goal is to stop the reaction once the starting material is consumed and before significant formation of the di-acylated product is observed.

-

Quenching and Work-up: Quench the reaction by adding cold saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to separate the desired mono-acylated product from unreacted starting material and the di-acylated byproduct.

-

Characterization: The regioselectivity of the acylation can be confirmed using 2D NMR techniques such as NOESY and HMBC to establish the connectivity.[2]

Conclusion

The reactivity of the amino groups in this compound is a tale of two functionalities with distinct electronic and steric environments. While the concerted reaction of both amino groups to form fused heterocyclic systems like quinoxalines is a predictable and high-yielding process, the selective functionalization of one amino group over the other requires a more nuanced approach. By carefully controlling reaction conditions such as stoichiometry, temperature, and the choice of reagents, it is theoretically possible to favor reactions at the more nucleophilic and less sterically hindered C3-amino group. The protocols and predictive models presented in this guide offer a solid foundation for researchers to explore and exploit the rich chemistry of this versatile building block. Further experimental validation of the proposed selective functionalization methods will undoubtedly open new avenues for the synthesis of novel and complex molecules for a wide range of applications.

References

- Kale, A. A., et al. (2018). A new environmentally-benign, convenient, and facile methodology for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine. Tetrahedron Letters, 59(38), 3473-3477.

- Suresh, L., et al. (2013). Synthesis of 2-substituted 3-ethyl-3H-imidazo[4,5-b] pyridines catalyzed by Al3+-exchanged K10 clay as solid acids. Tetrahedron Letters, 54(48), 6479-6484.

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved from [Link]

- Delpivo, C., Micheletti, G., & Boga, C. (2013). A Green Synthesis of Quinoxalines and 2,3-Dihydropyrazines. Synthesis, 45(10), 1331-1338.

- Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). Molecular Diversity.

- Synthesis and Derivatization of Diaminobenzene Fluorophores with Amine Protecting Groups. (2024). Synthesis.

- Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis. (2025). BenchChem.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). Journal of Medicinal Chemistry.

- Protection for amino group and amino acid. (n.d.). SlideShare.

- Amino Acid-Protecting Groups. (2009). Chemical Reviews.

- Spectroscopic Indicators of Diaminomaleonitrile Bisubstitution: A Review. (2018). Molecules.

- Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5H)-one. (2015). Tetrahedron Letters.

- A Comparative Guide to the Spectroscopic Analysis of 3-Methylbenzonitrile and Its Deriv

- Hydrogen bonding patterns in 3,5-diamino-6-aryl triazines. (2000). Journal of Molecular Structure.

- NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. (2021). Results in Chemistry.

- Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. (2017). Molecules.

- NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (2021). DiVA portal.

- Correlation Between C–H∙∙∙Br and N–H∙∙∙Br Hydrogen Bond Formation in Perovskite CH3NH3PbBr3: A Study Based on Statistical Analysis. (2024).

- Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs. (2024). The Journal of Physical Chemistry B.

- Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5 H)-one. (2015). Tetrahedron Letters.

Sources

- 1. Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Direct Deaminative Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic effects of substituents on "2,3-Diamino-6-chlorobenzonitrile"

An In-depth Technical Guide to the Electronic Effects of Substituents on 2,3-Diamino-6-chlorobenzonitrile

Executive Summary

This compound is a pivotal intermediate in modern organic synthesis, most notably in the production of the antiepileptic drug Lamotrigine.[1][2] Its chemical behavior and reactivity are not governed by a single functional group but by a complex interplay of electronic effects from its three distinct substituents: two amino groups, a chloro group, and a nitrile group. This technical guide provides a comprehensive analysis of these electronic interactions for researchers, scientists, and drug development professionals. We will dissect the inductive and resonance effects of each substituent, explore their synergistic and antagonistic relationships, and quantify their influence on the molecule's electron distribution and reactivity. This guide synthesizes theoretical principles with practical, field-proven experimental and computational methodologies to offer a holistic understanding of this critical chemical scaffold.

Introduction to this compound

The structure of this compound presents a fascinating case study in physical organic chemistry. A benzene ring is functionalized with two potent electron-donating groups (EDGs), the amino (-NH₂) groups, and two strong electron-withdrawing groups (EWGs), the nitrile (-CN) and chloro (-Cl) groups. The specific ortho, meta, and para relationships between these substituents create a unique electronic landscape that dictates the molecule's properties, from the basicity of its amino nitrogens to the susceptibility of its aromatic ring to further chemical transformation. Understanding these electronic nuances is paramount for optimizing reaction conditions, predicting side products, and designing novel synthetic pathways.

Theoretical Framework: The Language of Electronic Effects

To understand the reactivity of this compound, we must first review the fundamental principles of substituent electronic effects. These effects are primarily categorized into two types:

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a result of the differing electronegativity between atoms. It weakens with distance. Electron-withdrawing groups like -Cl and -CN exhibit a negative inductive effect (-I), pulling electron density away from the ring.

-

Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. It is transmitted through the π-system and is strongest at the ortho and para positions.

-

Groups with lone pairs, such as amino (-NH₂) and chloro (-Cl), can donate electron density to the ring, exhibiting a positive resonance effect (+M).[3]

-

Groups with π-bonds to electronegative atoms, like the nitrile (-CN) group, withdraw electron density from the ring via a negative resonance effect (-M).[3][4]

-

The Hammett equation provides a quantitative method to evaluate the electronic influence of substituents on a reaction's rate or equilibrium constant.[5] It uses substituent constants (σ) that separate the electronic effect from the specific reaction.

Analysis of Individual Substituents

The net effect of a substituent is a combination of its inductive and resonance contributions.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect & Directing Nature | Hammett Constant (σp) | Hammett Constant (σm) |

| -CN (Nitrile) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating, Meta-directing | 0.83[6] | 0.62[6] |

| -Cl (Chloro) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Weakly Deactivating, Ortho, Para-directing | 0.23[6][7] | 0.37[6][7] |

| -NH₂ (Amino) | Weakly Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating, Ortho, Para-directing | -0.65[6] | -0.08[6] |

The Electronic Landscape of this compound

The true complexity arises from the interplay of these groups based on their positions on the benzonitrile core.

-

The Nitrile Group (-CN) at C1: As the primary functional group, it powerfully deactivates the entire ring through its strong -I and -M effects.[4] This withdrawal of electron density is a dominant feature of the molecule's electronic structure.

-

The Amino Groups (-NH₂) at C2 and C3: These are strong +M donors.

-

The C2-amino group is ortho to the -CN group. Its electron-donating resonance effect directly counteracts the withdrawing effect of the nitrile. However, its basicity is significantly reduced due to the proximity of the powerful EWG.

-

The C3-amino group is meta to the -CN group. At this position, the strong -M effect of the nitrile is not felt, only its -I effect. Therefore, the C3-amino group's electron-donating character is less diminished compared to the C2-amino group. This makes the C3-amino group predicted to be more basic and nucleophilic.[4]

-

-

The Chloro Group (-Cl) at C6: This group is ortho to the -CN group. Its -I effect adds to the electron withdrawal from the ring, while its +M effect is largely overridden by the much stronger effects of the other substituents.

This push-pull dynamic results in a highly polarized molecule. The powerful donation from the amino groups enriches the ring with electron density, particularly at positions ortho and para to them (C4 and C5), while the nitrile and chloro groups withdraw this density.

Caption: Interplay of Inductive (I) and Resonance (M) Effects.

Experimental and Computational Validation

Theoretical predictions must be validated through empirical data. The following methodologies are essential for characterizing the electronic properties of this compound.

Computational Modeling Workflow

Modern computational chemistry provides powerful insights into molecular electronic structures.[8][9] Density Functional Theory (DFT) is a common and accurate method.

Caption: Workflow for DFT Computational Analysis.

An Electrostatic Potential (ESP) Map visually confirms the electronic distribution. For this compound, one would expect to see high electron density (red) localized on the nitrogen atoms of the amino groups and the nitrile group, and lower electron density (blue) on the hydrogen atoms of the amino groups.

pKa Determination of Amino Groups

Quantifying the basicity of the C2 and C3 amino groups is crucial for predicting their reactivity. Potentiometric titration is a reliable method. The expected result is that the C3-amino group will have a higher pKa (be more basic) than the C2-amino group due to its meta relationship with the strongly electron-withdrawing nitrile group.[4]

Protocol: Potentiometric Titration for pKa Determination

-

Preparation:

-

Accurately weigh ~10-20 mg of this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility).

-

Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

-

Titration:

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the acid titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Determine the equivalence point(s) from the inflection point(s) of the titration curve (or by calculating the first derivative, d(pH)/dV).

-

The pKa is the pH at the half-equivalence point. If two distinct equivalence points are observed, two pKa values corresponding to the two amino groups can be determined.

-

Caption: Experimental Workflow for pKa Determination.

Implications for Synthesis and Drug Development

The electronic properties of this compound are directly relevant to its use in pharmaceutical synthesis. In the synthesis of Lamotrigine , the molecule undergoes a cyclization reaction.[1][10] The differential nucleophilicity of the two amino groups is a critical factor that can be exploited for regioselective synthesis, potentially leading to higher yields and purer products by minimizing the formation of unwanted isomers. The electron-rich nature of the aromatic ring, despite the presence of EWGs, also influences its susceptibility to side reactions during synthesis. A thorough understanding of these electronic effects allows chemists to make informed decisions about catalysts, reaction conditions, and protecting group strategies to favor the desired reaction pathway.

Conclusion

This compound is more than a simple building block; it is a molecule defined by a sophisticated balance of competing electronic forces. The strongly electron-donating amino groups and the powerfully electron-withdrawing nitrile and chloro groups create a polarized and highly functionalized scaffold. The key takeaway for the practicing scientist is the non-equivalence of the two amino groups, a direct consequence of their positional relationship to the nitrile group. The C3-amino group is electronically favored to be the more basic and nucleophilic center, a critical insight for designing regioselective synthetic transformations. By combining a robust theoretical framework with empirical validation through spectroscopy, pKa determination, and computational modeling, researchers can fully harness the synthetic potential of this valuable intermediate.

References

Sources

- 1. mansapublishers.com [mansapublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. Hammett substituent constants [stenutz.eu]

- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 8. Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance [mdpi.com]

- 9. Computational Chemistry Using Modern Electronic Structure Methods. | Semantic Scholar [semanticscholar.org]

- 10. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]

Methodological & Application

Application Note: Regioselective Synthesis Strategies for Heterocyclic Systems Using 2,3-Diamino-6-chlorobenzonitrile

Introduction

2,3-Diamino-6-chlorobenzonitrile is a pivotal starting material in medicinal chemistry and drug development, prized for its unique arrangement of functional groups that allows for the construction of complex heterocyclic scaffolds. The presence of two adjacent amino groups, an electron-withdrawing nitrile group, and a chloro substituent on the benzene ring makes it a versatile precursor for a variety of fused heterocyclic systems, including quinoxalines, benzodiazepines, and other pharmacologically relevant structures.[1] The nitrile group, in particular, is a valuable pharmacophore found in numerous pharmaceuticals, often contributing to improved metabolic stability and binding interactions.[2]

However, the differential reactivity of the two amino groups presents a significant challenge in regioselective synthesis. Achieving selective functionalization at either the N2 or N3 position is crucial for controlling the final structure and, consequently, the biological activity of the target molecule. This application note provides an in-depth guide to understanding and controlling the regioselectivity of reactions involving this compound, offering both mechanistic insights and detailed experimental protocols for researchers and drug development professionals.

The Challenge of Regioselectivity

The core challenge in the functionalization of this compound lies in the subtle differences in the electronic and steric environments of the two amino groups. The N2-amino group is positioned ortho to the electron-withdrawing nitrile group, while the N3-amino group is situated ortho to the chloro substituent. This electronic disparity influences the nucleophilicity of the amino groups, which can be exploited to achieve regioselective reactions under carefully controlled conditions.

Key Factors Influencing Regioselectivity:

-

Electronic Effects: The electron-withdrawing nature of the nitrile group decreases the electron density and thus the nucleophilicity of the adjacent N2-amino group compared to the N3-amino group.

-

Steric Hindrance: The chloro group at the C6 position can sterically hinder reactions at the adjacent N2-amino group, favoring reactions at the less hindered N3 position.

-

Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the reaction pathway, favoring either kinetic or thermodynamic control.

Regioselective Synthesis of Quinoxalines

One of the most common applications of this compound is in the synthesis of quinoxaline derivatives, which are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[3][4][5] The synthesis typically involves the condensation of the diamine with a 1,2-dicarbonyl compound.[4][6]

Mechanism of Quinoxaline Formation

The reaction proceeds via a double condensation reaction. The more nucleophilic N3-amino group typically initiates the first attack on one of the carbonyl carbons of the 1,2-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the quinoxaline ring.

Diagram: Workflow for Quinoxaline Synthesis

Caption: General workflow for the synthesis of quinoxaline derivatives.

Protocol 1: Synthesis of 6-Chloro-2,3-diphenylquinoxaline-5-carbonitrile

This protocol details the synthesis of a quinoxaline derivative via the condensation of this compound with benzil.

Materials:

-

This compound

-

Benzil

-

Ethanol

-

Glacial Acetic Acid

-

Standard laboratory glassware

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add benzil (1.1 eq) to the solution and stir until partially dissolved.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-